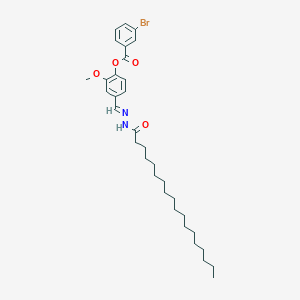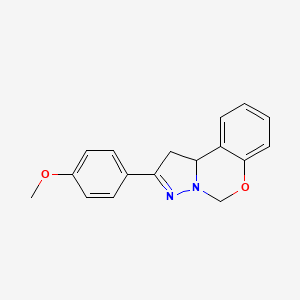
dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of fluorine and iodine atoms attached to a pyrazole ring, along with two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the coupling of the pyrazole ring with a fluorophenyl halide using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound may serve as a lead compound for the development of new therapeutic agents.
Biology: The compound can be used as a probe to study biological pathways and molecular interactions involving pyrazole derivatives.
Materials Science: Pyrazole derivatives are used in the synthesis of advanced materials such as organic semiconductors and liquid crystals.
Agrochemicals: The compound may be explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl and iodine substituents can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The ester groups may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-(2-chlorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
- Dimethyl 1-(2-bromophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
- Dimethyl 1-(2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
Uniqueness
Dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them more effective in biological systems.
Properties
Molecular Formula |
C13H10FIN2O4 |
|---|---|
Molecular Weight |
404.13 g/mol |
IUPAC Name |
dimethyl 1-(2-fluorophenyl)-5-iodopyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C13H10FIN2O4/c1-20-12(18)9-10(13(19)21-2)16-17(11(9)15)8-6-4-3-5-7(8)14/h3-6H,1-2H3 |
InChI Key |
PWOFGVSTZVMGBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=C1C(=O)OC)C2=CC=CC=C2F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12031797.png)


![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12031813.png)
![N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12031814.png)

![3-(2-chlorophenyl)-4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12031836.png)
![2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B12031842.png)
![N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide](/img/structure/B12031850.png)
![N-(3-bromophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12031858.png)



![2-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenyl acetate](/img/structure/B12031875.png)
